molecular formula C7H11NO4 B13951894 2-[(Ethoxycarbonyl)amino]but-3-enoic acid CAS No. 850144-92-2

2-[(Ethoxycarbonyl)amino]but-3-enoic acid

Katalognummer: B13951894
CAS-Nummer: 850144-92-2
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: IISGESNDENVLKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- is an organic compound with the molecular formula C7H11NO4 It is a derivative of 3-butenoic acid, where an ethoxycarbonyl group is attached to the amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-butenoic acid, 2-[(ethoxycarbonyl)amino]- typically involves the reaction of 3-butenoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ammonia to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of 3-butenoic acid, 2-[(ethoxycarbonyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target molecule. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Crotonic acid: Trans-2-butenoic acid with a similar structure but different functional groups.

    Isocrotonic acid: Cis-2-butenoic acid, another isomer of butenoic acid.

    Methacrylic acid: A branched isomer with different chemical properties.

Uniqueness

3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.

Eigenschaften

CAS-Nummer

850144-92-2

Molekularformel

C7H11NO4

Molekulargewicht

173.17 g/mol

IUPAC-Name

2-(ethoxycarbonylamino)but-3-enoic acid

InChI

InChI=1S/C7H11NO4/c1-3-5(6(9)10)8-7(11)12-4-2/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)

InChI-Schlüssel

IISGESNDENVLKQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC(C=C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.